

Foreword: Navigating Data Gaps with Chemical Expertise

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-1-trityl-1H-pyrazole**

Cat. No.: **B1610984**

[Get Quote](#)

This guide provides a comprehensive overview of the safety and handling protocols for **4-Iodo-1-trityl-1H-pyrazole**. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this or structurally related compounds.

A critical point to note is the current lack of a detailed, publicly available Safety Data Sheet (SDS) specifically for **4-Iodo-1-trityl-1H-pyrazole** with comprehensive hazard classification data[1]. This is not uncommon for novel or specialized research chemicals. Therefore, this document has been constructed by synthesizing data from SDSs of structurally similar compounds, namely other 4-iodopyrazoles, and by applying established principles of chemical safety and toxicological assessment based on the compound's functional groups. The trityl (triphenylmethyl) group is large and sterically hindering, which may influence the compound's physical properties and biological interactions compared to its smaller N-substituted or N-unsubstituted analogs. The information herein should be used as a robust starting point for risk assessment, but it is imperative to consult the supplier-specific SDS upon acquisition of the material and to perform a thorough risk assessment for any specific experimental protocol.

Compound Overview and Physicochemical Properties

4-Iodo-1-trityl-1H-pyrazole is a heterocyclic organic compound. The pyrazole ring is a common scaffold in medicinal chemistry, and the iodo-substituent at the 4-position makes it a valuable intermediate for introducing further molecular complexity through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings[2][3]. The trityl group serves as

a bulky protecting group for the pyrazole nitrogen, which can influence solubility and reaction kinetics[4].

Table 1: Physicochemical Data for **4-Iodo-1-trityl-1H-pyrazole**

Property	Value	Source
CAS Number	191980-54-8	[1]
Molecular Formula	C ₂₂ H ₁₇ IN ₂	[5]
Molecular Weight	436.3 g/mol	[5]
Appearance	Solid (form may vary)	General knowledge
Storage Temperature	2-8°C, under inert atmosphere, protect from light	[6][7]

Hazard Identification and Risk Profile

While a specific GHS classification for **4-Iodo-1-trityl-1H-pyrazole** is not readily available[1][8], an analysis of related, un-tritylated 4-iodopyrazoles provides a baseline for hazard assessment. The primary hazards are associated with irritation and potential toxicity if ingested or inhaled.

Table 2: GHS Hazard Classifications of Analogous Iodopyrazole Compounds

Compound	Hazard Statements	Signal Word	Source
4-Iodo-1H-pyrazole	Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE 3 (Respiratory irritation)	Warning	[9]
3-Iodo-1H-pyrazole	Skin Irritation (Category 2), Serious Eye Irritation (Category 2), STOT SE 3 (Respiratory irritation)	Warning	[10]
4-Iodo-1-methyl-1H-pyrazole	Skin Irritation (Category 2), Serious Eye Damage (Category 1), May be harmful if swallowed, May cause respiratory irritation	Danger	[11]
4-Iodo-3,5-bis-(trifluoromethyl)-1H-pyrazole	Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2), STOT SE 3 (Respiratory system)	Warning	[12]

Derived Risk Profile for **4-Iodo-1-trityl-1H-pyrazole**:

- Skin and Eye Irritation: Based on the consistent classification of analogs, this compound should be considered a skin and eye irritant. The large trityl group may or may not mitigate this effect, but prudence dictates assuming irritation potential.

- Respiratory Irritation: As a solid powder, inhalation of dust can cause respiratory tract irritation. This is a common hazard for many fine organic solids and is explicitly mentioned for analogous pyrazoles[10][11].
- Oral Toxicity: While acute toxicity data is not available, related compounds are classified as potentially harmful if swallowed[11]. Ingestion should be avoided.
- Chronic Effects: No data is available on the chronic toxicity, mutagenicity, or carcinogenicity of this compound. As with any new chemical entity, exposure should be minimized.
- Hazardous Decomposition: Upon combustion, hazardous decomposition products can be released, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen iodide[6] [9].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The causality is clear: to prevent irritation and potential sensitization, both environmental controls and personal barriers are necessary.

- Engineering Controls: All manipulations of solid **4-Iodo-1-trityl-1H-pyrazole** (e.g., weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood to prevent inhalation of dust. An eyewash station and safety shower must be readily accessible[12].
- Eye and Face Protection: Chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory[6][12]. A face shield should be considered for larger quantities or when there is a significant risk of splashing.
- Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. It is crucial to inspect gloves before use and to use a proper removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory procedures.
- Skin and Body Protection: A laboratory coat is required. For significant quantities or tasks with a higher risk of contamination, additional protective clothing, such as sleeves or an

apron, may be warranted[12].

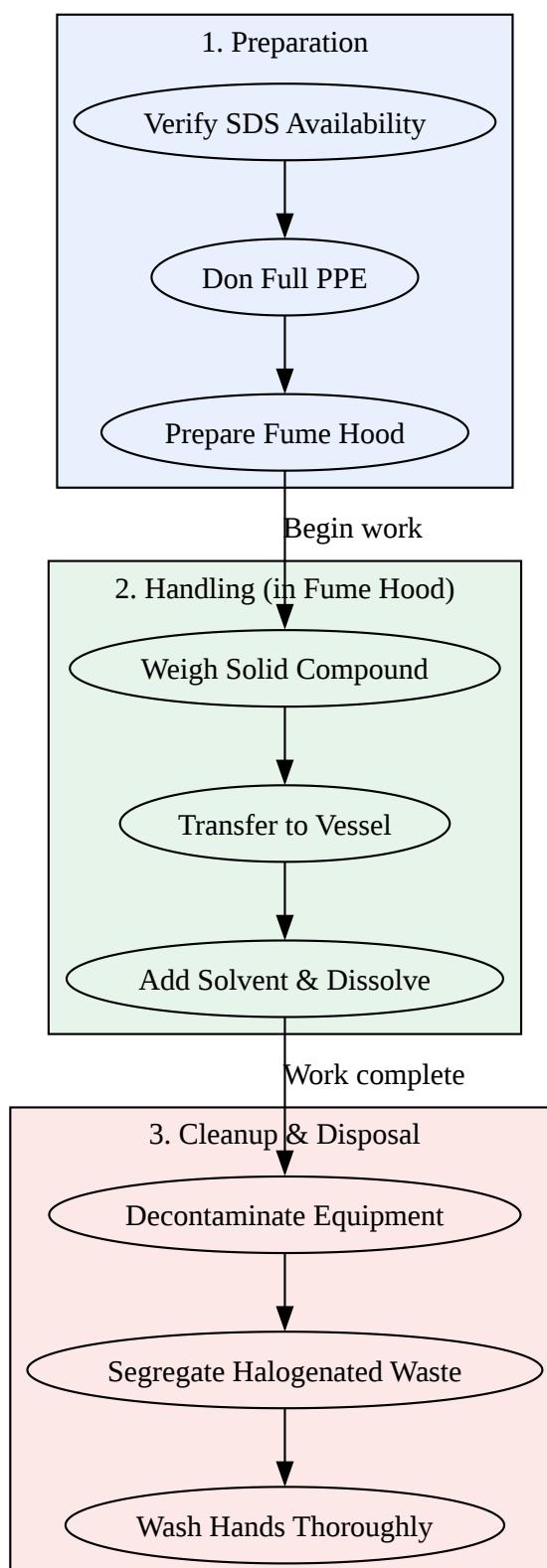
Standard Operating Protocol for Safe Handling

The following protocol is a self-validating system designed to minimize exposure at each step.

Step 1: Preparation and Pre-Handling Check

- Verify that a current, supplier-specific SDS is on hand. If not, proceed with the high-caution protocol outlined here.
- Ensure the chemical fume hood is operational and has a valid certification.
- Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize movement in and out of the controlled area.
- Don the required PPE as specified in Section 3.

Step 2: Aliquoting the Solid Compound


- Gently open the container inside the fume hood, avoiding any sudden movements that could aerosolize the powder.
- Use a clean spatula to carefully transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.
- If transferring to a vial, use a powder funnel to prevent spillage.
- Close the primary container tightly and wipe it down with a damp cloth before removing it from the fume hood.

Step 3: Dissolution

- Add the solvent to the vessel containing the **4-Iodo-1-trityl-1H-pyrazole**.
- Ensure the vessel is capped or covered during dissolution (e.g., with a septum) if the process involves agitation or heating.

Step 4: Post-Handling and Cleanup

- Wipe down the spatula and any other reusable equipment with a solvent-moistened cloth.
- Dispose of all contaminated disposable materials (weigh boats, gloves, wipes) in a designated, sealed waste container for halogenated organic waste.
- Wash hands thoroughly with soap and water after removing gloves.

[Click to download full resolution via product page](#)

Spill and Emergency Procedures

In Case of Accidental Exposure:

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[9].
- Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[9].
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[9].

Spill Response:

For a small spill of solid material:

- Ensure the area is well-ventilated (fume hood).
- Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
- Place the material into a suitable, labeled container for disposal.
- Clean the spill area with a damp cloth, and dispose of the cloth in the halogenated waste.

Chemical Stability and Reactivity

- Stability: The compound should be stored in a cool, dry, well-ventilated place, away from light and in a tightly sealed container, preferably under an inert atmosphere[6].
- Incompatible Materials: Avoid strong oxidizing agents[9][13]. The pyrazole ring system can be susceptible to oxidation.
- Hazardous Reactions: No hazardous polymerization is expected. The primary reactivity of interest is the carbon-iodine bond, which is susceptible to cleavage and substitution in

various chemical reactions, particularly those involving transition metal catalysts or strong bases/nucleophiles[3]. These reactions themselves may have associated hazards (e.g., pyrophoric reagents, exothermic reactions) that must be assessed independently.

```
// Main compound node main [label="4-Iodo-1-trityl-1H-pyrazole", fillcolor="#FBBC05",  
fontcolor="#202124"];  
  
// Hazard nodes h1 [label="Strong Oxidizing Agents", fillcolor="#FFFFFF",  
fontcolor="#202124"]; h2 [label="Excess Heat / Light", fillcolor="#FFFFFF",  
fontcolor="#202124"]; h3 [label="Strong Acids", fillcolor="#FFFFFF", fontcolor="#202124"];  
  
// Result nodes r1 [label="Potential for Vigorous Reaction\nor Decomposition", shape=box,  
style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; r2 [label="Degradation", shape=box,  
style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; r3 [label="Potential for Detritylation\nor  
Decomposition", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];  
  
// Connections main -> r1; h1 -> r1; main -> r2; h2 -> r2; main -> r3; h3 -> r3; } axdot  
Caption:  
Potential incompatibilities for 4-Iodo-1-trityl-1H-pyrazole.
```

Waste Disposal

All waste containing **4-Iodo-1-trityl-1H-pyrazole**, including contaminated consumables and rinse solutions, must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container designated for non-aqueous halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]

- 3. Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 4-Iodo-1-(triphenylmethyl)-1H-pyrazole | C₂₂H₁₇IN₂ | CID 15324479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 4-Iodo-1-trityl-1H-pyrazole | 191980-54-8 [chemicalbook.com]
- 8. mu.edu.sa [mu.edu.sa]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 12. fishersci.es [fishersci.es]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Foreword: Navigating Data Gaps with Chemical Expertise]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610984#safety-and-handling-of-4-iodo-1-trityl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com